molecular formula C7H8INO3S B296198 3-Iodo-4-methoxybenzenesulfonamide

3-Iodo-4-methoxybenzenesulfonamide

Cat. No.: B296198
M. Wt: 313.12 g/mol
InChI Key: PPDJKJNSLQODBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methoxybenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by an iodine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by these substituents, which can influence binding affinity, solubility, and metabolic stability.

Properties

Molecular Formula

C7H8INO3S

Molecular Weight

313.12 g/mol

IUPAC Name

3-iodo-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8INO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

PPDJKJNSLQODBV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)I

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Functional Group Comparisons

Compound Name Substituents Key Features Evidence ID
4-Amino-3-iodobenzoic acid 3-Iodo, 4-amino, carboxylic acid High polarity due to -COOH; iodine enhances halogen bonding potential
4-Amino-3-iodobenzonitrile 3-Iodo, 4-amino, nitrile Electron-withdrawing -CN group; potential for covalent interactions
4-Amino-3-methoxybenzoic acid 3-Methoxy, 4-amino, -COOH Methoxy improves solubility; -COOH enables salt formation
4-Amino-3-methylbenzenesulfonamide 3-Methyl, 4-amino, sulfonamide Methyl group increases hydrophobicity; sulfonamide enhances target binding

Key Observations:

  • Iodine vs. Methyl/Methoxy Groups : Iodine (atomic radius ~1.98 Å) introduces steric bulk and polarizability, which may enhance interactions with hydrophobic pockets or halogen-bonding motifs in biological targets. In contrast, methyl or methoxy groups are smaller and modulate electronic effects (e.g., methoxy’s electron-donating nature stabilizes aromatic systems) .
  • Sulfonamide vs. Carboxylic Acid/Nitrile : Sulfonamide groups (-SO₂NH₂) are weakly acidic (pKa ~10–11) and often improve metabolic stability compared to carboxylic acids (-COOH, pKa ~2–4) or nitriles (-CN), which may undergo hydrolysis or participate in reactive pathways .

Physicochemical Properties

While exact data for 3-Iodo-4-methoxybenzenesulfonamide is unavailable, inferences can be drawn from analogs:

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas iodine may offset this by increasing hydrophobicity.
  • Stability : Iodoarenes are generally stable under physiological conditions but may undergo dehalogenation in reducing environments.

Limitations and Recommendations

The provided evidence lacks direct data on 3-Iodo-4-methoxybenzenesulfonamide, necessitating extrapolation from structural analogs. Further experimental studies (e.g., crystallography, binding assays) are required to validate its properties. Researchers should consult additional sources, such as PubChem or specialized medicinal chemistry databases, for comprehensive data.

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